molecular formula C9H5F5N2O B1412088 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile CAS No. 1227583-25-6

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile

Cat. No. B1412088
M. Wt: 252.14 g/mol
InChI Key: NNXHVKUVMLBWAR-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile, also known as 3-DFMTP-2-ACN, is a novel synthetic compound that has recently been developed for a variety of scientific and medical applications. This compound is a colorless, water-soluble, and highly stable molecule that has been found to possess a wide range of potential uses in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis : 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile can be utilized in regioselective synthesis processes. For instance, substituted 3-(2-hydroxyphenyl)pyridines have been prepared using pyridine N-oxides in a transition-metal-free, mild route, involving reactions in acetonitrile at room temperature. This method yields good results through a series of rearrangements (Raminelli, Liu, & Larock, 2006).
  • Reactions with Perfluoroalkanenitriles : Studies have shown that perfluoroalkanenitriles react with pyridinium alkoxycarbonylmethylides in acetonitrile, forming various perfluoroalkylated imidazo[1,2-a]pyridines. This synthesis involves nucleophilic displacement and dipolar cycloaddition processes (Banks, Hitchen, & Thomson, 1982).

Catalytic Applications

  • Alkane Oxidation Catalysis : Iron(II) bis(triflate) complexes containing pyridine and dimethylamine donors demonstrate significant use in alkane oxidation catalysis. The triflate ligands in these complexes can be displaced by acetonitrile ligands, influencing the spin state and catalytic properties (Britovsek, England, & White, 2005).

Coordination Chemistry

  • Synthesis of Complexes : Various pyridine derivatives, including those similar to 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile, are employed in the synthesis of metal complexes. For example, europium(III) complexes have been studied with pyridine-based ligands in acetonitrile solution (Piccinelli et al., 2013).

Luminescence and Sensing

properties

IUPAC Name

2-[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5N2O/c10-8(11)17-6-1-2-7(9(12,13)14)16-5(6)3-4-15/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXHVKUVMLBWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179631
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile

CAS RN

1227583-25-6
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227583-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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